molecular formula C13H15NO6S B2420423 1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid CAS No. 2287312-40-5

1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid

Cat. No.: B2420423
CAS No.: 2287312-40-5
M. Wt: 313.32
InChI Key: UNIGASMKTBSIMT-UHFFFAOYSA-N
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Description

The compound “1,1-Dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid” is a complex organic molecule. It contains a 1,4-thiazinane ring, which is a six-membered cyclic structure with one sulfur and one nitrogen atom . The 1,1-dioxo group suggests the presence of two carbonyl (C=O) groups. The phenylmethoxycarbonyl group indicates the presence of a phenyl ring attached to a methoxy carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without specific data or an image of the compound’s structure, it’s difficult to provide a detailed analysis .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, 1,2,4-benzothiadiazine-1,1-dioxides have been reported to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. Given the reported activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

1,1-dioxo-4-phenylmethoxycarbonyl-1,4-thiazinane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6S/c15-12(16)11-8-14(6-7-21(11,18)19)13(17)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIGASMKTBSIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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